molecular formula C24H24N4O3 B12102464 Olaparib impurity 1 CAS No. 763113-06-0

Olaparib impurity 1

Cat. No.: B12102464
CAS No.: 763113-06-0
M. Wt: 416.5 g/mol
InChI Key: UMOUCKQSZGWWOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Olaparib impurity 1 is a chemical compound associated with the pharmaceutical drug Olaparib, which is a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes. These enzymes play a crucial role in DNA repair mechanisms, making Olaparib an important drug in cancer therapy, particularly for ovarian cancer. This compound is a byproduct or degradation product formed during the synthesis or storage of Olaparib.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Olaparib impurity 1 involves multiple steps, typically starting from phthalhydrazide, which is used to construct the phthalazinone moiety. One of the key steps in the synthesis is the Negishi coupling reaction, which allows for the formation of the desired intermediate. The reaction conditions often involve the use of palladium catalysts and specific ligands to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound is closely monitored to ensure minimal formation during the synthesis of Olaparib. This involves optimizing reaction conditions, such as temperature, pressure, and the use of specific reagents, to control the formation of impurities. Advanced purification techniques, including chromatography, are employed to isolate and quantify this compound.

Chemical Reactions Analysis

Types of Reactions

Olaparib impurity 1 can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This involves the gain of hydrogen or the loss of oxygen, typically using reducing agents such as sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled conditions.

    Substitution: Nucleophiles like hydroxide ions or electrophiles like alkyl halides under various solvent conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction could yield deoxygenated products.

Scientific Research Applications

Olaparib impurity 1 has several applications in scientific research, including:

    Chemistry: Used as a reference standard in analytical chemistry to study the purity and stability of Olaparib.

    Biology: Helps in understanding the metabolic pathways and degradation products of Olaparib in biological systems.

    Medicine: Assists in the development of improved formulations of Olaparib by studying its impurities.

    Industry: Used in quality control processes to ensure the safety and efficacy of Olaparib in pharmaceutical manufacturing.

Mechanism of Action

The mechanism of action of Olaparib impurity 1 is closely related to its parent compound, Olaparib. It interacts with PARP enzymes, inhibiting their activity and thereby interfering with DNA repair mechanisms. This leads to the accumulation of DNA damage in cancer cells, ultimately causing cell death. The molecular targets include PARP1 and PARP2 enzymes, and the pathways involved are primarily related to DNA damage response and repair.

Comparison with Similar Compounds

Similar Compounds

  • Rucaparib impurity 1
  • Niraparib impurity 1
  • Talazoparib impurity 1

Uniqueness

Olaparib impurity 1 is unique due to its specific chemical structure and the conditions under which it is formed. Compared to other impurities from similar PARP inhibitors, this compound may have different physicochemical properties, stability profiles, and reactivity, making it a distinct entity in the context of Olaparib synthesis and degradation.

By understanding the detailed characteristics and behavior of this compound, researchers and pharmaceutical manufacturers can better control its formation and ensure the quality and safety of Olaparib as a therapeutic agent.

Biological Activity

Olaparib, a poly(ADP-ribose) polymerase (PARP) inhibitor, is primarily used in cancer therapy, particularly for tumors with homologous recombination deficiencies such as those associated with BRCA mutations. However, the presence of impurities in pharmaceutical compounds can significantly affect their efficacy and safety profiles. One such impurity, Olaparib Impurity 1 , has garnered attention for its potential biological activity and implications in therapeutic contexts.

Chemical Profile

  • Chemical Name : 4-(3-(4-(cyclopropanecarbonyl)piperazine-1-carbonyl)benzyl) phthalazin-1(2H)-one
  • Molecular Formula : C24H24N4O3
  • CAS Number : 763113-06-0
  • Molecular Weight : 416.48 g/mol

This impurity is structurally related to olaparib and may exhibit similar or distinct biological activities.

This compound's biological activity is hypothesized to stem from its interaction with PARP enzymes, similar to olaparib. PARP inhibitors are known to induce synthetic lethality in cancer cells with defective DNA repair mechanisms. The inhibition of PARP leads to the accumulation of DNA damage, ultimately resulting in cell death, particularly in cancer cells that are unable to effectively repair DNA due to BRCA mutations.

Inhibition Studies

Recent studies have shown that olaparib itself exhibits potent inhibition against various enzymes involved in drug metabolism, particularly the aldo-keto reductase (AKR) family. For instance, olaparib demonstrated significant inhibition of AKR1C3, an enzyme implicated in the metabolism of anthracyclines like daunorubicin:

EnzymesInhibition % Olaparib (10 µM)Inhibition % Olaparib (50 µM)
AKR1C376.0 ± 0.3291.4 ± 0.97
AKR1B100.07.7 ± 0.33
AKR1A11.8 ± 0.1418.2 ± 0.39
AKR1B10.08.1 ± 0.83
CBR10.00.0

These findings suggest that impurities like this compound may also interact with these metabolic pathways, potentially affecting the pharmacokinetics and pharmacodynamics of olaparib itself .

Clinical Trials

A phase I clinical trial investigated the safety and efficacy of olaparib in pediatric patients with refractory solid tumors, revealing promising results regarding its biological activity against tumors with defective DNA repair mechanisms . Although specific data on this compound was not highlighted, the overall context suggests that impurities could influence treatment outcomes.

In another study focusing on ovarian cancer treatment, the addition of olaparib to standard therapies improved progression-free survival rates significantly among patients with homologous recombination deficiencies . The role of impurities in this context remains an area for further exploration.

Pharmacokinetics and Safety Profile

The pharmacokinetic properties of olaparib have been well-studied; however, the impact of impurities like this compound on these properties is less understood. It is crucial to assess whether such impurities alter the bioavailability or therapeutic index of olaparib when administered in clinical settings.

Properties

CAS No.

763113-06-0

Molecular Formula

C24H24N4O3

Molecular Weight

416.5 g/mol

IUPAC Name

4-[[3-[4-(cyclopropanecarbonyl)piperazine-1-carbonyl]phenyl]methyl]-2H-phthalazin-1-one

InChI

InChI=1S/C24H24N4O3/c29-22-20-7-2-1-6-19(20)21(25-26-22)15-16-4-3-5-18(14-16)24(31)28-12-10-27(11-13-28)23(30)17-8-9-17/h1-7,14,17H,8-13,15H2,(H,26,29)

InChI Key

UMOUCKQSZGWWOH-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)N2CCN(CC2)C(=O)C3=CC=CC(=C3)CC4=NNC(=O)C5=CC=CC=C54

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.